morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
Description
Morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone (CAS: 877126-38-0, molecular formula: C₁₈H₁₇N₃O₂S) is a heterocyclic compound featuring a pyrazole core substituted with phenyl (C₆H₅) and 2-thienyl (C₄H₃S) groups at positions 1 and 3, respectively. The morpholino (C₄H₈NO) moiety is attached via a methanone bridge at position 5 of the pyrazole ring . Its molecular weight (339.41 g/mol) and sulfur-containing thienyl group contribute to distinct physicochemical properties, including solubility and lipophilicity.
Properties
IUPAC Name |
morpholin-4-yl-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(20-8-10-23-11-9-20)16-13-15(17-7-4-12-24-17)19-21(16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPJERKPOFUEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl and thienyl groups. The final step involves the formation of the morpholine ring and its attachment to the pyrazole core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl, thienyl, or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of morpholino[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
| Compound Name (CAS) | Substituents/Modifications | Molecular Weight (g/mol) | Key Features/Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound (877126-38-0) | 1-phenyl, 3-(2-thienyl), 5-morpholino-methanone | 339.41 | Thienyl group enhances π-π interactions; potential antimicrobial/anti-inflammatory applications. | |
| (Z)-2-morpholino-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one (N/A) | Thiazol-4-one ring, p-tolyl substituent | N/A | Anti-inflammatory activity; thiazolone core may modulate kinase inhibition. | |
| (R)-(3-(2-chloro-6-methoxybenzyl)morpholino)(3-(4-methylpyridin-2-yl)-1H-pyrazol-5-yl)methanone (RJPXD33) | Chloro-methoxybenzyl (morpholino), 4-methylpyridinyl (pyrazole) | N/A | LpxA inhibitor (antibacterial); pyridinyl group improves target specificity. | |
| 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-ylmethanone (338400-49-0) | Thieno[2,3-c]pyrazole fused ring, CF₃ substituent | 319.30 | Trifluoromethyl enhances metabolic stability; discontinued (synthesis challenges). | |
| 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one (603945-40-0) | Pyrazol-5-one core | 245.28 | Ketone oxygen may facilitate hydrogen bonding; simpler structure. | |
| Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone (956741-93-8) | CF₃ at pyrazole position 5 | 325.29 | Electron-withdrawing CF₃ group alters electronic properties; unconfirmed bioactivity. |
Key Comparative Insights
Trifluoromethyl (CF₃) substituents () increase lipophilicity and metabolic stability but may reduce solubility.
Target Specificity :
- The 4-methylpyridinyl group in RJPXD33 () enhances interaction with bacterial LpxA’s substrate-binding pocket, demonstrating how aromatic nitrogen-containing groups improve specificity for lipid biosynthesis enzymes . By contrast, the target compound’s thienyl group may prioritize different targets, such as inflammatory mediators.
The thieno[2,3-c]pyrazole fused ring in ’s compound creates a planar structure, possibly improving DNA intercalation or kinase inhibition but complicating synthesis .
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